![molecular formula C15H15N5O3 B2636111 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872594-43-9](/img/structure/B2636111.png)

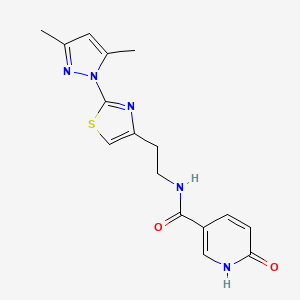

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

説明

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one, also known as DPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTP belongs to the class of triazolopyrimidine derivatives and has been synthesized using various methods.

科学的研究の応用

- Pyrazolines and their derivatives have demonstrated antibacterial and antifungal effects. Researchers have reported their activity against various microorganisms, making them potential candidates for drug development .

- Oxidative stress contributes to various diseases. Pyrazolines have shown antioxidant properties, which can help mitigate cellular damage caused by reactive oxygen species (ROS) .

- Application : Investigating the impact of 3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one on AchE activity and its neurotoxic effects could be relevant for neuropharmacology research .

- Application : Evaluating the antitumor efficacy of this compound may contribute to cancer drug development .

Antibacterial and Antifungal Properties

Antioxidant Activity

Neurotoxicity and Acetylcholinesterase Inhibition

Antitumor Potential

Dihydrofolate Reductase Inhibition

作用機序

Target of Action

Compounds with similar structures have been found to inhibit enzymes like Acetylcholinesterase (AchE) and Cyclin-Dependent Kinase 2 (CDK2) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound might interact with its targets by binding to their active sites, thereby inhibiting their function. For instance, if AchE is a target, the compound could prevent it from hydrolyzing acetylcholine, affecting normal nerve pulse transmission .

Biochemical Pathways

The inhibition of AchE could lead to an accumulation of acetylcholine at nerve synapses, affecting various neurological pathways . If CDK2 is a target, the compound could disrupt cell cycle progression, affecting pathways related to cell growth and division .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Its degree of lipophilicity, for example, could allow it to diffuse easily into cells .

Result of Action

The inhibition of target enzymes could lead to various cellular effects. For instance, inhibiting AchE could lead to behavioral changes and movement impairment . Inhibiting CDK2 could lead to cell cycle arrest and apoptosis in cancer cells .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h4-6,8-9H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWBYYKCFRGGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325941 | |

| Record name | 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815958 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |

CAS RN |

872594-43-9 | |

| Record name | 3-(3,4-dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636028.png)

![N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine](/img/structure/B2636035.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2636036.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2636038.png)

![2-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2636042.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)

![3,4,5-triethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2636051.png)